

The Role of UBP310 in Neurodegenerative Disease Models: A Technical Guide

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Compound of Interest

Compound Name: *Ubp310*

Cat. No.: *B15618192*

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Introduction

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism implicated in the progression of several neurodegenerative diseases. A primary focus of therapeutic development has been the modulation of glutamate receptors. Among these, kainate receptors (KARs) have emerged as a promising target. This technical guide provides an in-depth overview of **UBP310**, a potent and selective antagonist of specific kainate receptor subunits, and its role in preclinical models of neurodegenerative disease, with a significant focus on Parkinson's disease. While initial interest may have been in a similarly named hypothetical compound, the available scientific literature points to **UBP310's** significance as a KAR antagonist.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity and neuroprotective effects of **UBP310** as reported in the scientific literature.

Table 1: Biological Activity of **UBP310**

Parameter	Value	Receptor/Condition	Source
IC50	130 nM	GluK1 kainate receptor	
KD (apparent)	18 ± 4 nM	Depression of kainate responses on the dorsal root	
Selectivity	12,700-fold for GluK1 over GluK2	Recombinant kainate receptors	
Activity at other receptors	No activity at mGlu group I or NMDA receptors up to 10 µM		

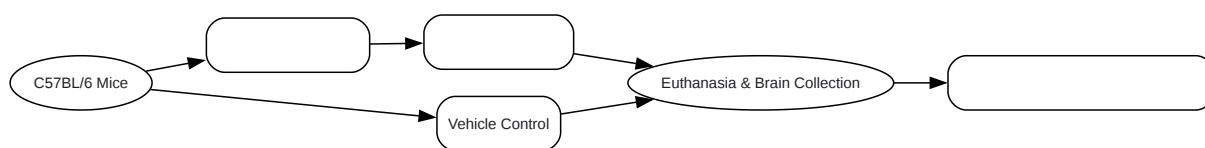
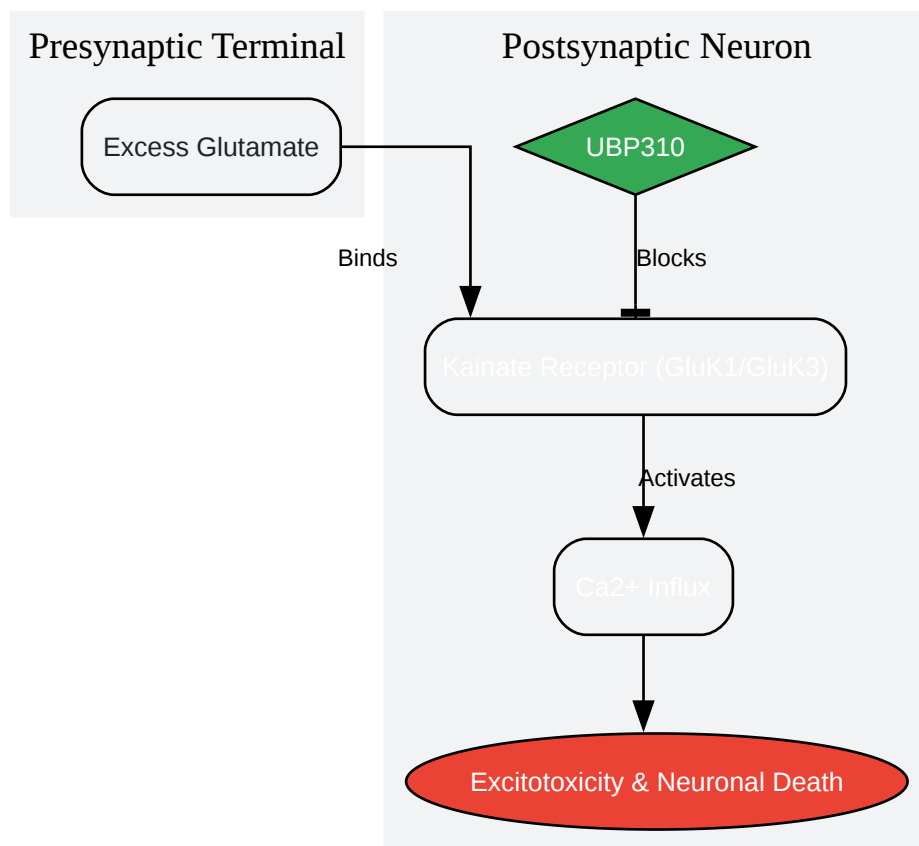
Table 2: Neuroprotective Effects of **UBP310** in the MPTP Mouse Model of Parkinson's Disease

Measurement	Effect of UBP310 Administration	Notes	Source
Dopaminergic Neuron Survival	Significantly increased in the substantia nigra pars compacta	Stereological quantification	[1] [2] [3] [4]
Total Neuron Survival	Significantly increased in the substantia nigra pars compacta	Stereological quantification	[1] [2] [3] [4]
Striatal Dopamine Levels	No rescue of MPTP-induced loss	[1] [2] [3] [4]	
Dopamine Transporter Expression	No rescue of MPTP-induced loss in the striatum	[1] [2] [3] [4]	

Signaling Pathways and Mechanism of Action

UBP310 exerts its neuroprotective effects by acting as an antagonist at ionotropic glutamate receptors, specifically kainate receptors. The proposed mechanism involves the inhibition of

excitotoxicity mediated by excessive glutamate signaling, a phenomenon implicated in the death of dopaminergic neurons in Parkinson's disease.



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